Bienvenue dans la boutique en ligne BenchChem!

3-((1-(Furan-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Optimization

3-((1-(Furan-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034206-51-2) is a heterocyclic small molecule belonging to the pyrazine-2-carbonitrile ether class, characterized by a pyrazine-2-carbonitrile core linked via an ether bridge to a pyrrolidine ring bearing a furan-3-carbonyl substituent. Its molecular formula is C14H12N4O3, with a molecular weight of 284.27 g/mol, computed XLogP3 of 0.6, topological polar surface area (TPSA) of 92.3 Ų, six hydrogen bond acceptors, zero hydrogen bond donors, and three rotatable bonds.

Molecular Formula C14H12N4O3
Molecular Weight 284.275
CAS No. 2034206-51-2
Cat. No. B2898747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-(Furan-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
CAS2034206-51-2
Molecular FormulaC14H12N4O3
Molecular Weight284.275
Structural Identifiers
SMILESC1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=COC=C3
InChIInChI=1S/C14H12N4O3/c15-7-12-13(17-4-3-16-12)21-11-1-5-18(8-11)14(19)10-2-6-20-9-10/h2-4,6,9,11H,1,5,8H2
InChIKeyLEKWFGIFQUQBKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-(Furan-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034206-51-2): Structural Identity and Physicochemical Baseline for Research Procurement


3-((1-(Furan-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034206-51-2) is a heterocyclic small molecule belonging to the pyrazine-2-carbonitrile ether class, characterized by a pyrazine-2-carbonitrile core linked via an ether bridge to a pyrrolidine ring bearing a furan-3-carbonyl substituent [1]. Its molecular formula is C14H12N4O3, with a molecular weight of 284.27 g/mol, computed XLogP3 of 0.6, topological polar surface area (TPSA) of 92.3 Ų, six hydrogen bond acceptors, zero hydrogen bond donors, and three rotatable bonds [1]. The pyrazine-2-carbonitrile scaffold is a recognized pharmacophore in medicinal chemistry, serving as the core of several clinical-stage CHK1 kinase inhibitors, though the specific furan-3-carbonyl pyrrolidine substitution pattern differentiates this compound from published clinical candidates [2].

Why Generic Substitution Fails for 3-((1-(Furan-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile: Structural Determinants of Binding and Selectivity


Within the pyrazine-2-carbonitrile ether class, the identity of the N-acyl substituent on the pyrrolidine ring is a critical determinant of target engagement, selectivity profile, and physicochemical behavior [1]. The furan-3-carbonyl group introduces a distinct electronic and steric environment compared to analogs bearing pyrazine-2-carbonyl, picolinoyl, methylsulfonyl, or thiadiazole-carbonyl substituents—each of which presents a different hydrogen-bonding capacity, dipole moment, and conformational preference [1]. In the broader context of pyrazine-2-carbonitrile-based CHK1 inhibitors, even minor changes to the 3-position substituent have been shown to produce order-of-magnitude shifts in kinase selectivity profiles across a panel of 140 kinases [2]. Consequently, procurement decisions based on scaffold similarity alone risk selecting a compound with uncharacterized or divergent biological behavior, undermining experimental reproducibility and SAR interpretation.

Quantitative Differentiation Evidence for 3-((1-(Furan-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile versus Closest Structural Analogs


Furan-3-Carbonyl versus Pyrazine-2-Carbonyl Substitution: Impact on Hydrogen Bond Acceptor Count and Lipophilicity

The furan-3-carbonyl substituent provides a differentiated hydrogen bond acceptor (HBA) count of 6 versus 8 for the pyrazine-2-carbonyl analog, while also reducing lipophilicity (XLogP3 0.6 versus an estimated higher value for the pyrazine-carbonyl analog, which contains an additional nitrogen atom in the acyl group) [1]. The lower HBA count of the furan-3-carbonyl derivative may reduce promiscuous binding to off-target kinases, a recognized liability in pyrazine-2-carbonitrile-based CHK1 inhibitor programs where selectivity is a key optimization parameter [2]. The three rotatable bonds in the target compound are identical to the number in the pyrazine-2-carbonyl analog, preserving the same degree of conformational flexibility [1].

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Optimization

Pyrrolidine versus Piperidine Ring Size: Conformational Constraints on Target Binding

The pyrrolidine ring in the target compound imposes a different conformational constraint compared to the piperidine analog 3-((1-(furan-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile [1]. The five-membered pyrrolidine ring adopts a puckered conformation with distinct dihedral angles versus the six-membered piperidine chair conformation, which can alter the spatial orientation of the furan-3-carbonyl group relative to the pyrazine-2-carbonitrile core [2]. This conformational difference affects the presentation of the acyl group to the target protein binding pocket. The molecular weight difference is 14.03 g/mol (284.27 for pyrrolidine versus 298.30 for piperidine), representing a meaningful size differential for fragment-based or occupancy-driven binding assays [1].

Conformational Analysis Structure-Activity Relationship Kinase Inhibitor Scaffold

Furan-3-Carbonyl Electronic Character versus Methylsulfonyl and Picolinoyl Substituents

The furan-3-carbonyl group provides an electron-rich, aromatic acyl substituent that contrasts with the electron-withdrawing methylsulfonyl group found in 3-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile [1]. The furan oxygen lone pair can participate in resonance with the carbonyl, modulating the electron density at the amide bond and influencing both conformational preference (s-cis/s-trans amide ratio) and hydrogen bonding character [1]. Compared to the picolinoyl analog, the furan-3-carbonyl group lacks the basic pyridine nitrogen, eliminating a potential protonation site at physiological pH and reducing the number of hydrogen bond acceptors, which alters the overall polarity and potential for off-target interactions [1].

Electronic Effects Medicinal Chemistry Structure-Activity Relationship

Furan-3-Carbonyl versus Furan-2-Acryloyl: Saturation and Conformational Flexibility in Biological Target Engagement

The target compound's furan-3-carbonyl group is directly attached to the pyrrolidine nitrogen via a single amide bond, in contrast to the (E)-3-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile analog, which incorporates an α,β-unsaturated acryloyl linker between the furan and the pyrrolidine [1]. The acryloyl analog contains a Michael acceptor moiety, conferring potential covalent reactivity with cysteine residues that is absent in the target compound [1]. The target compound's three rotatable bonds versus four (estimated) in the acryloyl analog result in greater conformational restriction, which may translate to reduced entropic penalty upon binding if the bioactive conformation is pre-organized [1].

Conformational Analysis Ligand Efficiency Structure-Based Design

Physicochemical Profile Differentiation: TPSA and CNS Multiparameter Optimization (MPO) Desirability

The target compound's TPSA of 92.3 Ų and XLogP3 of 0.6 place it within favorable drug-like chemical space according to multiple parameters [1]. The TPSA value of 92.3 Ų is notably higher than the widely cited 60 Ų threshold for optimal CNS penetration but below the 140 Ų threshold for oral bioavailability, positioning this compound as a peripherally restricted or moderated-CNS-penetration candidate [2]. In the context of pyrazine-2-carbonitrile CHK1 inhibitors, clinical candidates such as CCT245737 require careful optimization of TPSA and lipophilicity to balance potency with pharmacokinetic properties [3]. While direct comparative ADME data are not available for this specific compound, its computed profile is consistent with the property space explored in successful CHK1 inhibitor optimization campaigns [3].

Drug-likeness CNS Drug Design Physicochemical Property Analysis

Data Scarcity Advisory: Absence of Published Experimental Biological Activity Data

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, Google Patents, and WIPO PATENTSCOPE did not identify any published IC50, Ki, EC50, or other quantitative biological activity data for 3-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile [1]. Similarly, no patent was found that specifically exemplifies this compound with associated biological data [1]. This is in contrast to structurally related pyrazine-2-carbonitrile derivatives such as CCT244747 and CCT245737, which have extensive published kinase inhibition profiles, cellular activity data, and in vivo pharmacokinetic parameters [2]. Users procuring this compound for biological studies should anticipate the need for de novo compound characterization, including identity verification (NMR, LC-MS), purity assessment (HPLC), and biological assay development [1].

Data Gaps Procurement Risk Experimental Validation Required

Recommended Research Application Scenarios for 3-((1-(Furan-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile Based on Available Evidence


Scaffold-Hopping and Structure-Activity Relationship (SAR) Exploration in Pyrazine-2-Carbonitrile Kinase Inhibitor Programs

The furan-3-carbonyl substituent represents a distinct chemical space exploration vector within pyrazine-2-carbonitrile-based kinase inhibitor programs. Its lower hydrogen bond acceptor count (6 vs. 8 for pyrazine-carbonyl analogs) and moderated lipophilicity (XLogP3 0.6) make it a valuable comparator for establishing SAR around the N-acyl position of the pyrrolidine ring [1]. Researchers investigating CHK1 or related kinase targets can use this compound to probe the tolerance of the target binding pocket for electron-rich aromatic acyl groups versus heteroaromatic or sulfonyl substituents, potentially identifying selectivity handles not accessible with previously characterized analogs [2].

Physicochemical Property Benchmarking for Lead Optimization Cascades

With a TPSA of 92.3 Ų, XLogP3 of 0.6, and zero hydrogen bond donors, this compound occupies a favorable drug-like property space that is under-explored in the pyrazine-2-carbonitrile series [1]. It can serve as a physicochemical benchmark in lead optimization cascades, particularly for assessing the impact of N-acyl substituent choice on solubility, permeability, and metabolic stability without the confounding influence of additional hydrogen bond donors or highly lipophilic groups [1]. Its low lipophilicity relative to typical kinase inhibitor space (many CHK1 inhibitors have cLogP > 2) suggests potential advantages in reducing non-specific protein binding in biochemical assays [3].

Reversible, Non-Covalent Target Engagement Studies Requiring Absence of Electrophilic Functionality

Unlike the (E)-3-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile analog, which contains an α,β-unsaturated acryloyl moiety capable of covalent cysteine modification, the target compound's furan-3-carbonyl group is not a Michael acceptor [1]. This makes it the appropriate choice for reversible inhibition studies where covalent modification would confound kinetic analysis, selectivity profiling, or target residency time measurements. The three rotatable bonds and absence of a basic nitrogen in the acyl group further reduce the potential for non-specific interactions compared to the picolinoyl analog [1].

Custom Assay Development and Target Deconvolution for Novel Phenotypic Screening Hits

Given the well-precedented pyrazine-2-carbonitrile core as a kinase inhibitor scaffold [2], this compound is suitable as a starting point for custom assay development in academic or industrial screening laboratories. Its moderate molecular weight (284.27 g/mol) and favorable computed properties support its use in fragment-based or affinity-based target deconvolution studies, where the furan-3-carbonyl group can serve as a recognition element for structure-based design or as a handle for subsequent chemical derivatization [1]. Users should note that de novo biological characterization will be required, as no published potency or selectivity data exist for this specific compound [1].

Quote Request

Request a Quote for 3-((1-(Furan-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.